3-(4-Chlorophenyl)propiolic acid

説明

Contextual Significance within Organic Chemistry

The significance of 3-(4-Chlorophenyl)propiolic acid in organic chemistry stems from its nature as a versatile building block. The propiolic acid functional group is highly reactive due to its carbon-carbon triple bond. chemblink.com This allows it to participate in a wide array of chemical reactions, including addition reactions and polymerizations, making it a valuable precursor in the synthesis of more complex molecules. chemblink.com The triple bond is a key feature for constructing advanced materials and pharmaceuticals. chemblink.com

Derivatives of arylpropionic acid are an important class of compounds, with many exhibiting significant biological activities. orientjchem.org For instance, the broader family of arylpropionic acids includes well-known non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org While this compound itself is not an NSAID, its structural similarity to these important pharmaceutical agents places it within a class of molecules that is of great interest to medicinal chemists. The introduction of a chlorine atom on the phenyl ring can significantly alter the electronic properties, solubility, and metabolic stability of the molecule, which are key considerations in drug design and materials science.

Historical Perspective of Propiolic Acid Research and Chlorinated Derivatives

The study of the parent molecule, propiolic acid, has a history stretching back to the 19th century. chemblink.com It was first described in the scientific literature as chemists began to explore the chemistry of alkynes and their derivatives. chemblink.com Propiolic acid, with the chemical formula HC₂CO₂H, is recognized as the simplest acetylenic carboxylic acid. wikipedia.org Early research established its fundamental reactions, such as its conversion to trimesic acid upon exposure to sunlight and its reaction with hydrogen chloride to form chloroacrylic acid. wikipedia.org

The investigation of chlorinated derivatives of organic acids also has a long history. For example, a patent from 1935 details a method for the chlorination of propionic acid to produce alpha- and beta-chloro-propionic acids. While this pertains to the saturated analogue, it highlights the long-standing interest in halogenated carboxylic acids. More recently, the first natural chlorinated derivatives of 3-phenylpropanoic acid were discovered from a marine actinomycete, Streptomyces coelicolor, isolated from a Red Sea sponge. researchgate.netmdpi.com This discovery underscores the ongoing identification of new chlorinated organic acids from natural sources, some of which have shown selective antimicrobial activities. researchgate.netmdpi.com

Current Research Landscape and Emerging Trends Pertaining to this compound

In the contemporary research landscape, this compound is being investigated for its unique solid-state properties. A notable area of emerging research is in the field of materials science, specifically concerning its potential use in high-performance energy storage. Scientific investigations have revealed that crystals of this compound can exhibit electric-field-induced phase changes. This property is linked to the potential for large polarization and is a promising characteristic for the development of high-power electrical energy storage materials.

While direct research into the biological applications of this compound is limited, the broader class of phenylpropiolic acid derivatives is being explored for therapeutic potential. For example, some derivatives have been investigated as potential agents for cancer therapy and as agonists for G protein-coupled receptors that are targets for type 2 diabetes treatment. This suggests that while current trends for this compound are focused on materials science, its structural motifs are relevant to ongoing drug discovery efforts. The synthesis of related compounds, such as pyrazole (B372694) derivatives of 3-phenylpropionic acid, for structural and biological evaluation also continues to be an active area of research. nih.gov

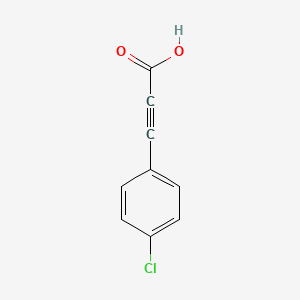

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-chlorophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUUKDJAFBRYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186113 | |

| Record name | 2-(4-Chlorophenyl)-2-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 2-(4-Chlorophenyl)-2-propynoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID | |

| Record name | 2-(4-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETIC ACID; PLATES FROM BENZENE | |

CAS No. |

3240-10-6 | |

| Record name | 2-(4-Chlorophenyl)-2-propynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3240-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)-2-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)propiolic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GM85LD7I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

192-193 °C | |

| Record name | 2-(4-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Chlorophenyl Propiolic Acid

Advanced Synthetic Routes to 3-(4-Chlorophenyl)propiolic Acid

The preparation of this compound can be achieved through various modern synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Organocatalytic Strategies for Carboxylation of Terminal Alkynes with CO2 for Propiolic Acid Synthesis

A contemporary, metal-free approach to synthesizing propiolic acid derivatives involves the direct carboxylation of terminal alkynes with carbon dioxide (CO₂). nih.gov This method presents an environmentally friendly alternative to traditional metal-catalyzed reactions. organic-chemistry.orgsci-hub.se Research has demonstrated the efficacy of a bifunctional organocatalyst in combination with cesium carbonate (Cs₂CO₃) for this transformation. nih.govorganic-chemistry.org

The process activates the terminal alkyne and CO₂ cooperatively, allowing for the formation of the carboxyl group under mild conditions, typically at 60°C and atmospheric CO₂ pressure. organic-chemistry.orgsci-hub.se While the specific synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the broad substrate scope of the reaction strongly suggests its applicability. organic-chemistry.org The starting material would be 1-chloro-4-ethynylbenzene, which would undergo carboxylation to yield the target acid. This organocatalytic system is also suitable for three-component reactions involving terminal alkynes, alkyl halides, and CO₂, leading to the formation of propiolic acid esters. sci-hub.se

Table 1: Organocatalytic Carboxylation of Terminal Alkynes

| Catalyst System | Reactants | Product | Key Features |

|---|

Palladium-Catalyzed Decarboxylative Coupling Approaches

Palladium-catalyzed reactions provide a powerful tool for forming carbon-carbon bonds. The decarboxylative coupling of propiolic acid with aryl halides is a notable method for synthesizing substituted propiolic acids. acs.org This approach can be tailored for the synthesis of this compound by coupling an appropriate 4-chlorophenyl halide with propiolic acid.

One strategy involves the Sonogashira coupling of an iodoarene with propiolic acid, followed by a palladium-catalyzed decarboxylative homocoupling to produce 1,4-disubstituted 1,3-diynes. acs.orgnih.gov By controlling the reaction conditions, the intermediate 3-arylpropiolic acid can be isolated. Researchers have developed a palladium/DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) system that successfully couples aryl halides with propiolic acid. acs.org This method avoids the need for a copper co-catalyst and expensive reagents for the decarboxylation step, producing only CO₂ as a benign byproduct. acs.org The reaction's outcome can be directed towards either the Sonogashira coupling product or the decarboxylative coupling product by adjusting the temperature. acs.org

Another variation employs arylsulfonyl hydrazides in palladium-catalyzed coupling reactions with terminal alkynes as an alternative route to arylalkynes. thieme-connect.com

Multistep Synthesis from Precursors

Traditional multistep syntheses remain a viable route for preparing this compound and its derivatives from readily available precursors. A common precursor for related propionic acids is 4-chlorobenzaldehyde (B46862). chemicalbook.com For instance, the synthesis of 3-(3-halogenophenyl)propionic acids has been documented, involving the reaction of a substituted benzyl (B1604629) malonate ester followed by hydrolysis and decarboxylation. google.com A similar pathway could be envisioned for the 4-chloro isomer.

Furthermore, the synthesis of 2-chloro-3-(4-chlorophenyl)propionic acid has been achieved through the arylation of acrylic acid with chlorobenzenediazonium chloride in the presence of a copper(II) chloride catalyst. researchgate.net While this yields a saturated and chlorinated derivative, it illustrates a precursor-based approach. The synthesis of 3-(2-chlorophenyl)propanoic acid has also been reported starting from 2-chlorocinnamic acid.

Synthesis of Related Propionic Acid Derivatives (e.g., 3-(4-chlorophenyl)propanoic acid from 4-chloro cinnamate)

The synthesis of the saturated analogue, 3-(4-chlorophenyl)propanoic acid, provides insight into related synthetic transformations. A documented method involves the reduction of benzyl 4-chloro cinnamate (B1238496). chemicalbook.com The reaction is carried out using a 5% Palladium on beta zeolite catalyst under a hydrogen atmosphere at 40°C for 1.5 hours. chemicalbook.com This process achieves a high yield of 98% with 100% conversion of the starting material. chemicalbook.com

Table 2: Synthesis of 3-(4-chlorophenyl)propanoic acid

| Starting Material | Catalyst | Reagent | Solvent | Temperature | Yield | Reference |

|---|

Derivatization Strategies and Novel Compound Synthesis

This compound serves as a versatile starting material for the synthesis of various novel compounds through derivatization of its carboxylic acid group.

Formation of Esters and Amides

The carboxylic acid functionality of this compound is readily converted into esters and amides, which are key intermediates for creating more complex molecular architectures. Standard esterification procedures can be applied to form various alkyl or aryl esters.

The synthesis of amides and hydrazides from related structures illustrates the chemical pathways that can be employed. For example, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has been converted to its corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. rsc.org This hydrazide can then be transformed into various N-alkyl amides. rsc.org Similarly, N-(4-hydroxyphenyl)-β-alanine has been used to synthesize N-(4-hydroxyphenyl)-β-alanine hydrazide, a precursor for further modifications. nih.gov

More complex heterocyclic compounds have also been synthesized starting from derivatives containing the 4-chlorophenyl moiety. In one study, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used as a key intermediate to prepare thiosemicarbazides, triazole-thiones, and oxadiazole-thiones. nih.gov These examples highlight the broad potential of using amide and hydrazide derivatives of this compound to access novel chemical entities.

Methyl 3-(4-Chlorophenyl)propiolate

The esterification of this compound yields methyl 3-(4-chlorophenyl)propiolate. This derivative is also referred to as methyl 3-(4-chlorophenyl)-2-propynoate. tcichemicals.com While direct esterification of the carboxylic acid is a standard approach, other synthetic strategies can be employed. For instance, a related compound, methyl 3-(4-chlorophenyl)propionate, is synthesized by heating a mixture of methyl 3-(4-chlorophenyl)-2,2-dimethoxypropionate with formic acid. prepchem.com

N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides

A series of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides have been synthesized through the modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. researchgate.netresearchgate.net The synthesis often involves the conversion of the starting ester to the corresponding acid or hydrazide, followed by coupling with various amines. nih.govrsc.org One method involves the reaction of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide with a solution of sodium nitrite (B80452) in hydrochloric and acetic acid, followed by extraction and reaction with the desired amine. nih.gov

Detailed below are the reaction details for the synthesis of a specific derivative, N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide. researchgate.net

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Yield |

| 4-chlorobenzaldehyde | Trimethylsilyl ketene (B1206846) acetal | Pyridine-N-oxide, LiCl | DMF | Room Temperature | 69% |

Methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates

The synthesis of methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates is achieved by reacting an in situ generated azide (B81097) from 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide with various amino acid ester hydrochlorides. researchgate.netrsc.org This reaction is typically carried out in ethyl acetate (B1210297) in the presence of triethylamine (B128534) and proceeds in excellent yields. rsc.org The process involves keeping the reaction mixture at a low temperature for an extended period, followed by warming to room temperature. rsc.org

Synthesis of Chiral Derivatives (e.g., (S)-3-Amino-3-(4-chlorophenyl)propionic acid)

The synthesis of chiral derivatives like (S)-3-Amino-3-(4-chlorophenyl)propionic acid is of significant interest. nih.gov A general route to the racemic 3-amino-3-(4-chlorophenyl)propanoic acid involves the reaction of 4-chlorobenzaldehyde with nitromethane (B149229) to form 4-chlorophenyl-2-nitropropene, which is then reduced. A related amino acid, 3-amino-2-(4-chlorophenyl)propylphosphonous acid, is synthesized by heating ethyl 3-amino-2-(4-chlorophenyl)propyl(diethoxymethyl)phosphinate with aqueous hydrochloric acid. prepchem.com

Reactions Involving the Triple Bond Moiety

The carbon-carbon triple bond in this compound and its derivatives is a key site for chemical transformations. For instance, the reduction of the triple bond in benzyl 4-chloro cinnamate using a palladium on beta zeolite catalyst under a hydrogen atmosphere yields 3-(4-chlorophenyl)propionic acid with high conversion and yield. chemicalbook.com This demonstrates a common reaction of the alkyne functionality, which is catalytic hydrogenation to the corresponding alkane.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes typical reactions of this functional group. libretexts.org These include:

Salt Formation: Reaction with bases, such as sodium hydroxide (B78521) or amines, leads to the formation of the corresponding carboxylate salts. libretexts.org

Esterification: As mentioned, reaction with alcohols in the presence of an acid catalyst yields esters. This is a reversible reaction known as Fischer esterification. libretexts.org

Amide Formation: Direct reaction with an amine can be challenging due to salt formation. However, heating the ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction at lower temperatures. libretexts.orgkhanacademy.org

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the more reactive acid chloride. libretexts.org

Electrophilic and Nucleophilic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring can undergo electrophilic substitution reactions. The presence of the chlorine atom, an ortho-, para-director, and the deactivating nature of the propiolic acid side chain will influence the position and rate of substitution. Friedel-Crafts reactions, for example, are a class of electrophilic aromatic substitution. While specific examples for this compound are not detailed in the provided search results, related ketones can be prepared via Friedel-Crafts acylation of substituted benzenes. google.com Nucleophilic aromatic substitution on the chlorophenyl ring is generally difficult and requires harsh reaction conditions or the presence of strong electron-withdrawing groups.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3-(4-chlorophenyl)propiolic acid and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy of 3-(4-chlorophenyl)propioloyl chloride, a derivative of this compound, in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic protons. Specifically, the analysis shows a doublet of doublets at δ 7.35 ppm for two protons and a doublet at δ 7.81 ppm for the other two protons on the chlorophenyl ring. rsc.org This splitting pattern and chemical shift are characteristic of a 1,4-disubstituted benzene (B151609) ring, confirming the position of the chloro substituent.

Interactive Data Table: ¹H NMR Data for 3-(4-chlorophenyl)propioloyl chloride

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| 7.35 | dd | 2H | Aromatic Protons |

| 7.81 | d | 2H | Aromatic Protons |

Note: Data recorded in CDCl₃ at 300 MHz. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides further insight into the carbon framework of these molecules. For 3-(4-chlorophenyl)propioloyl chloride in CDCl₃, the ¹³C NMR spectrum exhibits signals at δ 148.7, 138.2, 134.2, 128.7, 120.4, 91.8, and 84.0 ppm. rsc.org These shifts correspond to the various carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the acetylenic carbons.

In the case of this compound itself, when analyzed in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹³C NMR spectrum shows signals at δ 155.5, 135.5, 134.4, 129.6, 119.4, 85.7, and 80.7 ppm. rsc.org The differences in chemical shifts between the acid and its acid chloride derivative are attributed to the change in the electronic environment of the carbonyl group and adjacent atoms.

Interactive Data Table: ¹³C NMR Data for this compound and a Derivative

| Compound | Solvent | Chemical Shifts (δ) ppm |

| 3-(4-chlorophenyl)propioloyl chloride | CDCl₃ | 148.7, 138.2, 134.2, 128.7, 120.4, 91.8, 84.0 rsc.org |

| This compound | DMSO-d₆ | 155.5, 135.5, 134.4, 129.6, 119.4, 85.7, 80.7 rsc.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The NIST WebBook provides mass spectral data for 3-(4-chlorophenyl)propionic acid, a related compound, which confirms its molecular weight of 184.620 g/mol . nist.gov The mass spectrum, obtained through electron ionization, displays a fragmentation pattern that can be used to deduce the structure of the molecule. While specific fragmentation data for this compound is not detailed here, the principles of analysis would be similar, involving the identification of the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a carboxylic acid like this compound is expected to show characteristic absorption bands. A very broad absorption between 2500 and 3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. docbrown.info Additionally, a strong absorption band in the region of 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. docbrown.info The presence of the alkyne group would be indicated by a sharp, weaker absorption around 2100-2260 cm⁻¹. The NIST WebBook contains IR spectral data for the related 3-(4-chlorophenyl)propionic acid, which can serve as a reference for identifying the chlorophenyl and carboxylic acid moieties. nist.gov

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) docbrown.info |

| Carbonyl | C=O Stretch | 1700-1725 docbrown.info |

| Alkyne | C≡C Stretch | 2100-2260 |

| Aromatic Ring | C-H Stretch | ~3030 |

| C=C Stretch | ~1600, 1475 |

Theoretical and Computational Chemistry of 3 4 Chlorophenyl Propiolic Acid

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is instrumental in predicting a wide range of properties, offering deep insights into molecular behavior. For molecules structurally related to 3-(4-chlorophenyl)propiolic acid, DFT calculations, often using the B3LYP method with a 6-311G++(d,p) basis set, have been successfully employed to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics. bohrium.comsemanticscholar.org

Theoretical calculations can accurately reproduce experimental structural parameters such as bond lengths and angles. semanticscholar.orgnih.gov Furthermore, DFT is used to predict vibrational spectra (FTIR and Raman), which show good correlation with experimental data and aid in the definitive assignment of spectral bands. nih.gov

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of a molecule's chemical reactivity, stability, and kinetic stability. proquest.com From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's behavior in chemical reactions. proquest.com

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Ionization Energy | I | 6.57 | Energy required to remove an electron. |

| Electron Affinity | A | 2.58 | Energy released when an electron is added. |

| HOMO Energy | EHOMO | -6.57 | Electron-donating ability. |

| LUMO Energy | ELUMO | -2.58 | Electron-accepting ability. |

| Energy Gap | ΔE | 3.99 | Indicates chemical reactivity and stability. |

| Hardness | η | 1.99 | Resistance to change in electron distribution. |

| Softness | S | 0.25 | Reciprocal of hardness, indicates reactivity. |

| Electronegativity | χ | 4.58 | Power to attract electrons. |

| Electrophilicity Index | ω | 5.25 | Propensity to accept electrons. |

Data is representative for a chalcone containing a 4-chlorophenyl group, illustrating the types of parameters calculated for related structures. proquest.com

Molecular Docking Studies in Drug Design and Mechanism of Action Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in structure-based drug design for identifying potential drug candidates by simulating the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein or enzyme (receptor). nih.gov

The family of arylpropionic acid derivatives, to which this compound belongs, includes many well-known non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.nethumanjournals.com A primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). researchgate.nethumanjournals.com Molecular docking studies are frequently used to investigate how novel arylpropionic acid derivatives might bind to the active sites of these COX enzymes. nih.govmdpi.comnih.gov

These studies provide critical information, including:

Binding Affinity: A scoring function estimates the free energy of binding (measured in kcal/mol), which indicates the strength of the interaction. A lower binding energy suggests a more stable complex. nih.gov

Binding Mode: Docking predicts the precise orientation and conformation of the ligand within the enzyme's active site.

Key Interactions: It identifies specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. researchgate.net

By comparing the docking results of a novel compound to those of known inhibitors (like ibuprofen or ketoprofen), researchers can predict its potential efficacy and selectivity, guiding further synthesis and biological testing. nih.govnih.gov

| Enzyme Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Interaction Type |

|---|---|---|---|

| COX-1 | -8.5 | ARG-120 | Hydrogen Bond |

| TYR-355 | Hydrophobic | ||

| COX-2 | -9.2 | SER-530 | Hydrogen Bond |

| PHE-518 | π-π Stacking |

This data is representative and illustrates the typical output of a molecular docking study for this class of compounds.

Prediction of Molecular Interactions and Conformational Analysis

Understanding the three-dimensional structure (conformation) and the non-covalent interactions of a molecule is essential for predicting its physical properties and biological activity. Computational methods allow for detailed conformational analysis, identifying the most stable arrangements of atoms in a molecule and the rotational barriers between them.

Furthermore, these methods are used to predict and analyze intermolecular interactions, which govern how molecules arrange themselves in a solid state. A common and critical interaction for carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two separate molecules interact. This dimerization is a typical feature in the crystal structures of related propionic acid derivatives. Computational studies can model these interactions and calculate their energetic contributions to the stability of the crystal lattice.

Computational Prediction of Polarization and Dielectric Behavior in Organic Crystals

The arrangement of molecules in a crystal lattice dictates its macroscopic properties, including its electrical behavior. Computational solid-state chemistry can predict the crystal structure and resulting properties of organic molecules. soton.ac.ukucl.ac.uk this compound (CPPLA) is of particular interest as it forms organic molecular crystals with notable dielectric and ferroelectric properties. researchgate.net

In its crystalline form, CPPLA molecules arrange into hydrogen-bonded polar ribbons. researchgate.net Theoretical models are used to study the response of this crystal structure to an external electric field. These computational studies have revealed that CPPLA exhibits significant field-induced polarization switching, a characteristic of ferroelectric materials. researchgate.net

A key area of computational prediction for such materials is the electrocaloric effect (ECE), which is a change in the temperature of a material upon application or removal of an electric field. For CPPLA, computational models have been used to predict the ECE, forecasting a notable temperature shift under specific field strengths. researchgate.net

| Property | Predicted Value | Applied Electric Field |

|---|---|---|

| Negative EC Temperature Shift (ΔT) | ~ -2.7 K | 200 kV/cm |

This data is based on published theoretical models for CPPLA, highlighting its potential for applications in energy storage and transducer technologies. researchgate.net

Pharmaceutical Development and Drug Discovery

In the realm of pharmaceutical sciences, this compound and its derivatives are subjects of interest for creating new drugs. The focus is on synthesizing complex molecules and investigating their potential to treat various diseases.

The reactivity of the carboxylic acid and the alkyne group in this compound allows it to be a versatile starting material for the synthesis of more complex molecules. This has led to its use in the creation of peptide-based therapeutics and as a potential intermediate in the synthesis of heterocyclic compounds like tetrahydroisoquinolines.

The carboxylic acid group of this compound allows for its incorporation into peptide chains using standard peptide coupling techniques. The resulting peptides, containing this unnatural amino acid, can exhibit unique structural and biological properties. The presence of the 4-chlorophenyl group can influence the peptide's conformation and its interaction with biological targets. The Fmoc-protected version of the saturated analog, (S)-3-Amino-3-(4-Chlorophenyl)propionic acid, is commercially available, indicating its utility as a building block in solid-phase peptide synthesis nextpeptide.com.

The tetrahydroisoquinoline (THIQ) core is a prominent feature in many natural products and synthetic compounds with a wide range of biological activities, including effects on the cardiovascular and nervous systems thieme.de. The synthesis of THIQs often involves the cyclization of β-arylethylamines with aldehydes or ketones, a process known as the Pictet-Spengler reaction, or the cyclization of β-arylethylamides, known as the Bischler-Napieralski reaction organic-chemistry.orgwikipedia.orgwikipedia.org.

While the general synthetic routes to THIQs are well-established, the direct use of this compound as a starting material for the synthesis of THIQs for cardiovascular and neurological disorders is not extensively documented in the available literature. However, the structural motif of this compound suggests its potential as a precursor to the necessary β-arylethylamine or β-arylethylamide intermediates required for these cyclization reactions. Further chemical modifications, such as reduction of the alkyne and carboxylic acid functionalities and subsequent amination, would be necessary to convert it into a suitable substrate for the Pictet-Spengler or Bischler-Napieralski reactions.

The incorporation of unnatural amino acids like this compound into peptides is a key strategy in the design of bioactive peptides with enhanced properties nih.govnih.gov. The rigidity of the alkyne bond can introduce conformational constraints into the peptide backbone, which can lead to increased receptor selectivity and affinity. The hydrophobic and aromatic nature of the 4-chlorophenyl group can also contribute to the peptide's binding to its target. These modifications can result in peptides with improved stability against enzymatic degradation, a common challenge in the development of peptide-based drugs nih.gov.

Research into the biological effects of derivatives of this compound has revealed potential therapeutic applications, particularly in the areas of inflammation and pain management.

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) organic-chemistry.org. Research has shown that derivatives of this compound exhibit significant anti-inflammatory and analgesic activities. For instance, a spirocyclic-2-isoxazoline derivative of a related (3-chlorophenyl) compound demonstrated potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner nih.gov. Another study on a 1,2,4-oxadiazole (B8745197) derivative of a phenylpropionic acid showed significant local analgesic and anti-inflammatory activity in animal models nih.govnih.gov.

The analgesic effect of these derivatives is often evaluated using methods such as the acetic acid-induced writhing test, where a reduction in the number of writhes indicates pain relief. The anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model, where a decrease in paw swelling signifies an anti-inflammatory effect.

| Derivative | Test Model | Dosing | Observed Effect | Reference |

| (3-Chlorophenyl)-2-Spiroisoxazoline derivative | LPS-induced cytokine production in mice | 1-40 mg/kg | Dose-dependent inhibition of TNF-α (up to 79.42%) and IL-6 (up to 68.6%) | nih.gov |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Acetic acid-induced writhing in mice | 150-300 mg/kg | 31.0% to 49.5% inhibition of writhing | nih.govnih.gov |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Carrageenan-induced paw edema in rats | 75-150 mg/kg | 42.2% to 43.3% reduction in inflammation | nih.govnih.gov |

Investigation of Biological Activities and Therapeutic Potential

Antipyretic Effects

A review of available scientific literature did not yield specific studies or data concerning the antipyretic (fever-reducing) effects of this compound. While other related phenylpropionic acid derivatives have been investigated for such properties, no research directly attributes antipyretic activity to this specific compound. nih.gov

Histone Deacetylase (HDAC) Inhibition and Cancer Treatment

Histone deacetylase (HDAC) inhibitors are a class of compounds investigated for cancer therapy due to their role in epigenetic regulation. nih.govnih.gov However, extensive searches of scientific databases and literature show no specific research linking this compound to the inhibition of histone deacetylases or its potential application in cancer treatment via this mechanism.

Antiproliferative and Apoptotic Activity in Cancer Cells (e.g., colorectal cancer, HeLa cells)

The potential for chemical compounds to inhibit cancer cell growth (antiproliferative activity) and induce programmed cell death (apoptosis) is a significant area of research. nih.govnih.govwaocp.org Despite this, there is no specific information available in the searched literature that details the antiproliferative or apoptotic effects of this compound on any cancer cell lines, including colorectal cancer or HeLa cells. Studies on other propionic acid derivatives have shown activity in HeLa cells, but these findings are not directly applicable to this compound. nih.gov

CDK8-CYCC Kinase Inhibition

The Cyclin-Dependent Kinase 8 (CDK8) and its partner Cyclin C (CycC) form a kinase complex that is a target in cancer research. nih.govmedchemexpress.com A thorough review of the literature did not uncover any studies investigating or demonstrating the ability of this compound to inhibit the CDK8-CycC kinase complex. Research in this area has focused on other, structurally distinct molecules. nih.gov

Modulation of Neurotransmitter Activity and Neuroscience Studies

Investigations into how chemical compounds modulate neurotransmitter systems are fundamental to neuroscience. nih.govnih.gov However, there is currently no available research in the scientific literature that describes studies on this compound concerning its effects on neurotransmitter activity or its broader application in neuroscience research.

Enzyme Inhibitor Drug Development

While the development of enzyme inhibitors is a major focus of modern drug discovery, specific research detailing the use of this compound as a lead compound or inhibitor in this context is not present in the available literature. The compound is sold by chemical suppliers for research purposes, but its specific applications in enzyme inhibition studies are not documented in published research. sigmaaldrich.comtcichemicals.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. nih.gov Such studies systematically modify the chemical structure of a molecule to understand how these changes affect its activity. A review of published literature indicates that while SAR studies have been performed on various classes of molecules, including other propionic acid derivatives, no specific SAR studies for this compound have been documented. nih.gov

Compound List

Drug Delivery Systems and Bioconjugation

Agrochemical Applications

The potential use of this compound in agriculture is primarily as a foundational chemical structure for the synthesis of more complex active ingredients.

This compound is recognized as a chemical building block. Its constituent parts, a halogenated phenyl ring and a carboxylic acid, are common features in agrochemical compounds. The presence of the reactive alkyne group provides a site for further chemical modification, allowing for the construction of more elaborate molecular architectures. This makes the compound a useful intermediate for synthesizing potential new pesticides or plant growth regulators.

While this compound itself is not commercialized as a herbicide, its structural class is relevant to herbicide science. Propionic acid and its derivatives are known to have herbicidal properties. For instance, the aryloxyphenoxypropionate (APP) class of herbicides are significant in controlling grassy weeds. These herbicides function by inhibiting acetyl-CoA carboxylase, an essential enzyme in fatty acid synthesis. Given that this compound is a derivative of propionic acid, it represents a potential scaffold for the development of novel herbicides, although specific research creating herbicidal agents directly from this starting material is still an emerging area.

Material Science Applications

In material science, the rigid structure and functional groups of this compound lend themselves to the development of novel organic materials with specific electronic and physical properties.

Recent research has investigated this compound, abbreviated as CPPLA, as a promising candidate for organic ferroelectric materials. Ferroelectrics are materials with a spontaneous electric polarization that can be reversed by an external electric field. In studies of CPPLA, researchers observed polarization-electric field (P-E) hysteresis loops, which are a key indicator of ferroelectric behavior.

The crystal structure of the compound consists of hydrogen-bonded polar molecular ribbons, which contribute to its ferroelectric properties. This ordered arrangement allows for cooperative interactions that lead to the macroscopic electrical phenomena observed. The investigation into CPPLA is part of a broader search for lightweight, flexible, and environmentally friendly organic alternatives to traditional ceramic ferroelectrics.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3240-10-6 |

| Molecular Formula | C₉H₅ClO₂ |

| Molecular Weight | 180.59 g/mol |

| Physical Form | Solid |

| Purity | 98% |

| Boiling Point | 330.2°C at 760 mmHg |

This interactive table summarizes key properties of the compound.

The molecular structure of this compound makes it a viable monomer for the synthesis of advanced polymers and functional materials. The compound features two key functional groups: a terminal alkyne and a carboxylic acid. The carboxylic acid group can undergo esterification or amidation reactions to form polyesters or polyamides. The alkyne group can participate in various polymerization reactions, such as alkyne metathesis or "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition. These polymerization pathways could yield materials with interesting properties, such as high thermal stability, specific electronic conductivity, or tailored optical characteristics, though specific polymers synthesized from this monomer are not yet widely reported.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-3-(4-chlorophenyl)propionic acid |

| 3-(4-hydroxyphenyl)propionic acid |

| 3-(4-Hydroxy-3-methoxyphenyl) propionic acid |

| 3-Acyl-4-Pyranone |

| Acetyl-CoA carboxylase |

| Chlorpromazine |

Applications and Research Directions in Medicinal and Agricultural Chemistry

Research in Medicinal Chemistry

Currently, there is no publicly available scientific literature or research data detailing the development or application of fluorinated analogs of 3-(4-Chlorophenyl)propiolic acid as Positron Emission Tomography (PET) tracers. Extensive searches of chemical and medical databases have not yielded any studies on the synthesis, radiolabeling with fluorine-18, or evaluation of such compounds for in vivo imaging.

The development of novel PET tracers is a significant area of research in medicinal chemistry, focusing on the creation of molecules that can target specific biological processes or pathologies. This typically involves incorporating a positron-emitting radionuclide, such as fluorine-18, into a biologically active molecule. The resulting radiotracer allows for non-invasive imaging of physiological or pathological processes at the molecular level.

While the core structure of This compound contains a phenyl ring and a propiolic acid moiety, which are features present in various biologically active molecules, there is no evidence to date of its specific adaptation for PET imaging through fluorination. Research in PET tracer development often focuses on analogs of amino acids, glucose, or other molecules with known biological targets and transport mechanisms in the body. For instance, fluorinated amino acid analogs like [¹⁸F]FDOPA and [¹⁸F]FET are utilized for brain tumor imaging due to their ability to cross the blood-brain barrier and accumulate in cancer cells. nih.govnih.govmedchemexpress.com

The propiolic acid group, containing an alkyne, does present a potential site for modification via "click chemistry," a method sometimes used in the development of complex molecular probes. nih.gov However, the application of this chemistry to create fluorinated PET tracers from This compound has not been reported.

Future research may explore the potential of this and similar compounds in PET imaging, but as of now, this remains a hypothetical application without direct supporting research findings.

Interdisciplinary Research and Future Outlook

Integration with Data Science for Material Discovery

The convergence of data science and materials research is accelerating the discovery of new materials with tailored properties. In the context of 3-(4-Chlorophenyl)propiolic acid, its utility in the formulation of advanced polymers highlights its potential as a building block for novel materials. chemimpex.com Data-driven approaches can be employed to predict the properties of polymers and other materials incorporating this compound, thereby guiding experimental efforts.

By creating extensive databases of chemical structures and their corresponding material properties, machine learning algorithms can identify patterns and predict the performance of new materials. For instance, the ferroelectric behavior observed in materials containing similar phenylpropiolic acid structures suggests that computational screening could identify new ferroelectric and piezoelectric materials based on this compound for applications in sensors, actuators, and data storage.

Table 1: Data Science Applications in Material Discovery

| Application Area | Description | Potential Impact for this compound |

| High-Throughput Screening | Computational screening of virtual libraries of compounds to identify candidates with desired properties. | Rapidly identify derivatives of this compound with enhanced ferroelectric, piezoelectric, or other material properties. |

| Predictive Modeling | Use of machine learning models to predict material properties based on chemical structure and composition. | Forecast the performance of polymers and other materials incorporating this compound, reducing the need for extensive experimental synthesis and testing. |

| Materials Informatics | Management and analysis of large datasets of material properties to uncover structure-property relationships. | Elucidate the key structural features of this compound that contribute to desirable material characteristics, guiding the design of new functional materials. |

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of this compound and its derivatives is an active area of research, with a focus on developing more efficient and selective catalytic systems. Traditional methods often rely on palladium catalysts. For example, the hydrogenation of 2-chlorocinnamic acid in the presence of 10% palladium on charcoal is a known route. Another method involves the use of a 5% Palladium on beta zeolite catalyst for the conversion of benzyl (B1604629) 4-chloro cinnamate (B1238496), achieving a 98% yield of the related 3-(4-chlorophenyl)propionic acid. chemicalbook.com

The development of novel heterogeneous catalysts is a key focus in modern chemistry. Polysilane-supported palladium/alumina hybrid catalysts have shown promise in hydrogenation reactions under continuous flow conditions, offering high yields and selectivities without palladium leaching. elsevierpure.com The exploration of chiral calcium chloride catalysts in continuous flow synthesis also represents a significant advancement. elsevierpure.com These innovative catalytic systems could be adapted for the synthesis of this compound, potentially leading to more efficient, scalable, and environmentally friendly production processes.

Table 2: Catalytic Systems for Synthesis

| Catalyst System | Description | Potential Application for this compound Synthesis |

| Palladium on Beta Zeolite | A heterogeneous catalyst used for hydrogenation reactions. chemicalbook.com | Could be optimized for the direct synthesis of this compound or its precursors. |

| Polysilane-supported Palladium/Alumina | A hybrid catalyst designed for continuous flow hydrogenation, minimizing metal leaching. elsevierpure.com | Offers a potentially more sustainable and efficient method for large-scale production. |

| Chiral Calcium Chloride | A catalyst system used for asymmetric reactions in continuous flow. elsevierpure.com | Could be explored for the enantioselective synthesis of chiral derivatives of this compound. |

Advanced Characterization Techniques in Material Science and Biology

A deeper understanding of the structure-property relationships of materials derived from this compound requires the use of advanced characterization techniques. In materials science, techniques like cryo-electron microscopy and X-ray-free electron laser (XFEL) are enabling the crystal structure analysis of ultrathin crystals that were previously difficult to study. researchgate.net These methods could provide unprecedented insight into the molecular packing and hydrogen-bonding networks of this compound-based materials, which are crucial for understanding their ferroelectric and other physical properties.

In the biological realm, advanced analytical methods are essential for studying the interactions of this compound and its derivatives with biological targets. Techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) are already used for the quantification of related compounds in biological samples. sigmaaldrich.com As research into the therapeutic potential of this compound derivatives progresses, sophisticated techniques will be vital for elucidating their mechanisms of action.

Emerging Therapeutic and Agrochemical Targets

The versatile chemical structure of this compound and its derivatives makes them promising candidates for the development of new therapeutic agents and agrochemicals. chemimpex.com Research has shown that a related compound, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, and its derivatives can selectively inhibit the proliferation of colon cancer cells. rsc.org This suggests that derivatives of this compound could be investigated as potential anticancer agents.

In agriculture, the compound is a key component in the development of herbicides and pesticides. chemimpex.com Its structure can be modified to target specific biological pathways in weeds and pests, potentially leading to more effective and environmentally benign crop protection solutions. The exploration of this compound as a potent herbicide for controlling unwanted weeds is an active area of research. chemimpex.com

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of chemical synthesis routes. The goal is to design processes that are less hazardous, use renewable feedstocks, and minimize waste. youtube.com For the synthesis of compounds like this compound, this involves exploring greener solvents, alternative energy sources, and more efficient catalysts. rsc.orgucsb.edu

Research into sustainable synthesis is exploring the use of eco-friendly methods such as repurposed plastic reaction vessels and ECO-UVA lights as radiation sources for certain chemical reactions. und.edu The development of efficient oxyfunctionalization of fatty acid methyl esters using molecular oxygen as a benign oxidizing agent is another example of a greener chemical process. rsc.org Applying these principles to the synthesis of this compound could significantly reduce its environmental footprint. This includes investigating solvent-free reaction conditions or the use of water as a solvent, which is a key area of green chemistry research. ucsb.edu

Q & A

Q. What spectroscopic methods are recommended for characterizing 3-(4-Chlorophenyl)propiolic acid (CPPLA)?

Researchers should employ a combination of FT-IR spectroscopy (to identify the propiolic acid C≡C stretch at ~2100 cm⁻¹ and O-H vibrations) and <sup>1</sup>H/<sup>13</sup>C NMR (to resolve the chlorophenyl aromatic protons at δ 7.2–7.8 ppm and the carboxylic acid carbon at δ ~170 ppm). Mass spectrometry (EI-MS) is critical for molecular weight confirmation (expected m/z 196 for [M+H]<sup>+</sup>). For structural validation, single-crystal X-ray diffraction is essential, as CPPLA crystallizes in a monoclinic P2₁/c system with hydrogen-bonded polar ribbons .

Q. How can researchers ensure synthetic purity of CPPLA derivatives for reproducibility?

Utilize reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% formic acid) to achieve ≥95% purity. For halogenated analogs (e.g., bromo or fluoro substitutions), monitor reaction progress via thin-layer chromatography (silica gel GF254, ethyl acetate/hexane eluent). Post-synthesis, confirm regiochemical fidelity using 2D NMR techniques (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC to correlate aromatic protons with carbons) .

Advanced Research Questions

Q. What experimental evidence supports CPPLA's antiferroelectric phase transitions, and how can these transitions be quantified?

CPPLA exhibits quadruple P-E hysteresis loops under alternating electric fields, with a maximum polarization of 15 mC/cm². To characterize:

- Perform temperature-dependent dielectric spectroscopy (1 kHz–1 MHz) to detect permittivity (εr) anomalies at phase boundaries (e.g., εr drops by 40% at 118°C).

- Use polarized light microscopy with a heating stage (1°C/min) to observe structural domain reorientation during transitions.

- Validate thermal transitions via differential scanning calorimetry (DSC) , which reveals enthalpy changes (ΔH ≈ 2.8 kJ/mol) .

Q. How do hydrogen-bonding networks in CPPLA influence its dielectric anisotropy?

The crystal structure features O-H∙∙∙O hydrogen bonds (2.89 Å) forming polar molecular ribbons. To analyze anisotropic effects:

- Conduct synchrotron XRD along crystallographic axes (a, b, c) under applied electric fields to map dipole reorientation.

- Use DFT calculations (B3LYP/6-311++G**) to simulate electrostatic potential surfaces and quantify dipole-dipole interactions.

- Compare experimental dielectric tensor components (εxx = 8.2, εyy = 6.5, εzz = 12.4) with computational models .

Q. What strategies resolve contradictions in phase-transition data between computational predictions and experimental results?

Discrepancies often arise from polymorph formation or kinetic trapping . Mitigate by:

- Performing in situ Raman spectroscopy during electric field application to monitor real-time structural changes.

- Cross-validating first-principles calculations (VASP with PBEsol functional) with modulated DSC (amplitude 0.5°C, period 60 s) to decouple reversible/irreversible transitions.

- Using impedance spectroscopy (40 Hz–10 MHz) to distinguish ionic conduction artifacts from intrinsic dielectric responses .

Q. How can CPPLA's energy storage density (Wrec) be optimized through chemical modification?

Strategic modifications include:

- Deuteration of the propiolic acid group (as in SQA-d2 analogs) to reduce vibrational losses, increasing Wrec by 18%.

- Introducing electron-withdrawing substituents (e.g., -CF3 at the phenyl para position) to enhance dielectric breakdown strength (from 120 kV/cm to 180 kV/cm).

- Designing co-crystals with hydrogen-bond acceptors (e.g., 4,4′-bipyridine) to modulate phase-transition thresholds .

Methodological Notes for Data Interpretation

- Contradiction Analysis : When polarization data conflicts with structural models (e.g., predicted vs. observed hysteresis loops), reconcile using ab initio molecular dynamics simulations under finite electric fields (LAMMPS, ReaxFF force field).

- Safety Protocols : Handle CPPLA derivatives in fume hoods with nitrile gloves (≥8 mil thickness) due to potential skin/eye irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。